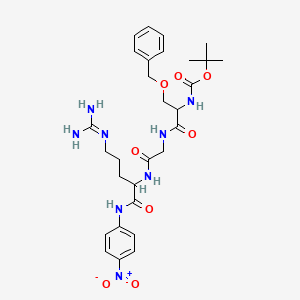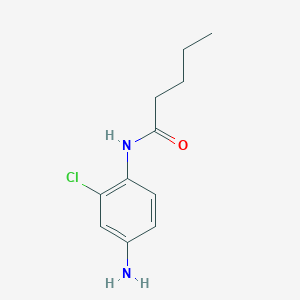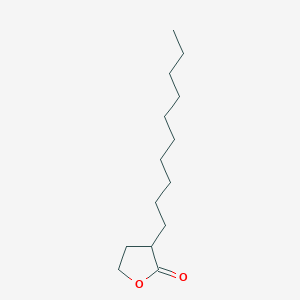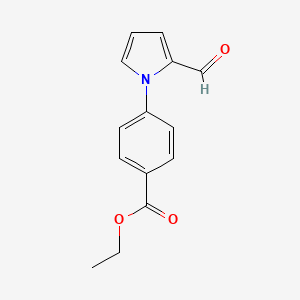![molecular formula C11H12N2O B1608881 (3Z)-3-[(dimethylamino)methylene]-1,3-dihydro-2H-indol-2-one CAS No. 141210-63-1](/img/structure/B1608881.png)
(3Z)-3-[(dimethylamino)methylene]-1,3-dihydro-2H-indol-2-one
Descripción general
Descripción
(3Z)-3-[(dimethylamino)methylene]-1,3-dihydro-2H-indol-2-one is a compound of significant interest in organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a dimethylamino group attached to a methylene bridge, which is further connected to an indole ring system. The indole ring is a common structural motif in many natural products and pharmaceuticals, making this compound valuable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[(dimethylamino)methylene]-1,3-dihydro-2H-indol-2-one typically involves the reaction of indole derivatives with dimethylformamide dimethyl acetal (DMF-DMA). One efficient method includes a one-pot, two-step reaction where methyl N-arylglycinates and isocyanates react under microwave irradiation to yield the desired product . This method is highly convergent and provides the compound as a single E-stereoisomer in high overall yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems to enhance efficiency and sustainability. These systems allow for continuous production, which is more suitable for industrial applications compared to batch processes .
Análisis De Reacciones Químicas
Types of Reactions
(3Z)-3-[(dimethylamino)methylene]-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (mCPBA) to form oxidative fragments.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.
Cyclization: The compound can undergo cyclization reactions, forming novel heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include mCPBA for oxidation, acetic anhydride for acylation, and various bases for deprotonation and cyclization reactions. Microwave irradiation is often employed to accelerate these reactions and improve yields .
Major Products Formed
Major products formed from these reactions include oxoaplysinopsins and parabanic acids, which are derived from the oxidative fragmentation of the exocyclic methylene group .
Aplicaciones Científicas De Investigación
(3Z)-3-[(dimethylamino)methylene]-1,3-dihydro-2H-indol-2-one has several applications in scientific research:
Mecanismo De Acción
The mechanism by which (3Z)-3-[(dimethylamino)methylene]-1,3-dihydro-2H-indol-2-one exerts its effects involves the interaction of its dimethylamino group with various molecular targets. For instance, its antifungal activity is attributed to the inhibitory interaction with the active site of the fungal HMGR enzyme . The compound’s structure allows it to participate in nucleophilic addition and cyclization reactions, which are crucial for its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar heterocyclic structure and are also used in medicinal chemistry.
Dimethylamino Imines: These compounds are structurally related and used as intermediates in the synthesis of various heterocyclic compounds.
Uniqueness
(3Z)-3-[(dimethylamino)methylene]-1,3-dihydro-2H-indol-2-one is unique due to its specific combination of an indole ring with a dimethylamino methylene group, which imparts distinct reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and materials.
Propiedades
IUPAC Name |
(3Z)-3-(dimethylaminomethylidene)-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-13(2)7-9-8-5-3-4-6-10(8)12-11(9)14/h3-7H,1-2H3,(H,12,14)/b9-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHZRAGCCPFBLA-CLFYSBASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C2=CC=CC=C2NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C\1/C2=CC=CC=C2NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B1608799.png)








![2-Chloro-3-[(4-methoxyphenyl)thio]quinoxaline](/img/structure/B1608815.png)



